molecular formula C6H4Cl2N2O B1592494 2,4-Dichloro-6-methylpyrimidine-5-carbaldehyde CAS No. 933686-24-9

2,4-Dichloro-6-methylpyrimidine-5-carbaldehyde

Cat. No.: B1592494
CAS No.: 933686-24-9
M. Wt: 191.01 g/mol
InChI Key: PVKFWQVCQOEHHE-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methylpyrimidine-5-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C6H3Cl2N2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-methylpyrimidine-5-carbaldehyde typically involves the chlorination of 6-methylpyrimidine-5-carbaldehyde. One common method includes the reaction of 6-methylpyrimidine-5-carbaldehyde with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired dichlorinated product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-methylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The aldehyde group at position 5 can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The compound can participate in aldol condensations and other carbon-carbon bond-forming reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution Products: Depending on the nucleophile, products can include 2,4-diamino-6-methylpyrimidine-5-carbaldehyde or 2,4-dimethoxy-6-methylpyrimidine-5-carbaldehyde.

    Oxidation Products: 2,4-Dichloro-6-methylpyrimidine-5-carboxylic acid.

    Reduction Products: 2,4-Dichloro-6-methylpyrimidine-5-methanol.

Scientific Research Applications

2,4-Dichloro-6-methylpyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly as a precursor to antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-methylpyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The chlorine atoms and aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The exact molecular targets and pathways involved vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-methylpyrimidine: Lacks the aldehyde group at position 5, making it less reactive in certain condensation reactions.

    2,4,6-Trichloropyrimidine: Contains an additional chlorine atom at position 6, which can influence its reactivity and applications.

    6-Methyluracil: A structurally similar compound with different functional groups, leading to distinct chemical properties and uses.

Uniqueness

2,4-Dichloro-6-methylpyrimidine-5-carbaldehyde is unique due to the presence of both chlorine atoms and an aldehyde group on the pyrimidine ring. This combination of functional groups provides a versatile platform for various chemical transformations, making it valuable in synthetic organic chemistry and pharmaceutical research.

Properties

IUPAC Name

2,4-dichloro-6-methylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c1-3-4(2-11)5(7)10-6(8)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKFWQVCQOEHHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627311
Record name 2,4-Dichloro-6-methylpyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933686-24-9
Record name 2,4-Dichloro-6-methylpyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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